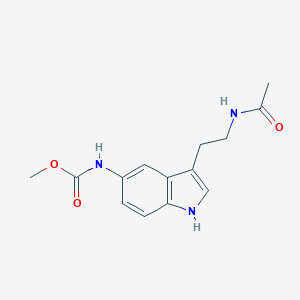

5-Methoxycarbonylamino-N-Acetyltryptamin

Übersicht

Beschreibung

Tryptamines are a diverse class of compounds with significant biological activity and implications. Within this family, compounds like melatonin and serotonin exhibit a range of functions from neuroregulation to involvement in various physiological processes. Understanding the synthesis, molecular structure, and properties of these compounds can provide insights into the broader characteristics of tryptamines, including "5-Methoxycarbonylamino-N-acetyltryptamine".

Synthesis Analysis

The synthesis of tryptamine derivatives typically involves modifications of the indole ring, which is central to the tryptamine structure. For example, melatonin, a well-known tryptamine derivative, is synthesized from serotonin through the acetylation and methoxylation of its indole ring. These modifications significantly alter the biological activity and physicochemical properties of the resulting compound (Nabavi et al., 2019).

Molecular Structure Analysis

The molecular structure of tryptamines is characterized by an indole ring, which provides a scaffold for various functional groups that can be modified to produce derivatives with diverse biological activities. The presence of specific functional groups, such as methoxy or carboxyl groups, influences the compound's interaction with biological targets and its overall function. The structural diversity within the tryptamine family underpins the wide range of physiological effects observed (Barnes et al., 2009).

Chemical Reactions and Properties

Tryptamines participate in various chemical reactions, reflecting their active role in biological systems. The reactivity of the indole ring, particularly at specific positions, is crucial for the synthesis of tryptamine derivatives. These reactions can include alkylation, acylation, and methylation, which directly affect the chemical properties and biological activity of the compounds (Rosengarten & Friedhoff, 1976).

Wissenschaftliche Forschungsanwendungen

Melatonin-Rezeptor-Agonist

5-MCA-NAT ist ein Derivat von Melatonin und wirkt als partieller Agonist des Melatonin-Rezeptors 1 (MT1) und MT2 . Es hemmt die Forskolin-induzierte Produktion von cAMP in CHO-Zellen, die den humanen MT1 oder MT2 exprimieren .

Regulierung des Augeninnendrucks

In-vivo-Studien haben gezeigt, dass die okuläre Verabreichung von 5-MCA-NAT den Augeninnendruck bei Kontroll- und DBA/2J-Glaucommäusen senkt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Erkrankungen wie Glaukom hin.

Expression des Ciliaren Adrenozeptor-Gens

Die Forschung hat gezeigt, dass 5-MCA-NAT die Expression des Ciliaren Adrenozeptor-Gens regulieren kann . Dies könnte Auswirkungen auf die Augenheilkunde und Augenerkrankungen haben.

Interner Standard in LC/MS/MS

5-MCA-NAT wurde als interner Standard in der Flüssigchromatographie-Tandem-Massenspektrometrie (LC/MS/MS) verwendet . Dies hilft bei der genauen Messung und Analyse anderer Verbindungen.

Melatonin-Konzentrationsbestimmung

Es wurde auch als interner Standard in der Melatonin-Konzentrationsbestimmung verwendet . Dies ist entscheidend in der Forschung, die Melatonin, ein Hormon, das Schlaf und Wachheit reguliert, beinhaltet.

Pharmakologische Forschung

5-MCA-NAT wurde auf seine pharmakologischen Eigenschaften untersucht . Es hat Affinitäten im mikromolaren Bereich an den Melatonin-Rezeptoren MT1 und MT2, während sich 5-MCA-NAT in funktionellen Studien als ein starker MT1/MT2-partieller Agonist im submikromolaren Bereich erwies .

Wirkmechanismus

Target of Action

5-Methoxycarbonylamino-N-acetyltryptamine (5-MCA-NAT) is a derivative of melatonin and acts as a partial agonist of melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2) . These receptors are part of the G-protein coupled receptor family and play crucial roles in various physiological processes, including the regulation of circadian rhythms and intraocular pressure .

Mode of Action

5-MCA-NAT interacts with its targets, MT1 and MT2, by binding to these receptors and partially activating them . This interaction inhibits the forskolin-induced production of cyclic adenosine monophosphate (cAMP) in cells expressing human MT1 or MT2 . The inhibition of cAMP production can lead to various downstream effects, depending on the specific cellular context .

Biochemical Pathways

The primary biochemical pathway affected by 5-MCA-NAT involves the regulation of cAMP levels. By acting as a partial agonist of MT1 and MT2, 5-MCA-NAT inhibits the forskolin-induced production of cAMP . This can influence various downstream signaling pathways, potentially leading to changes in cellular functions such as intraocular pressure regulation .

Result of Action

The molecular and cellular effects of 5-MCA-NAT’s action are primarily related to its role as a partial agonist of MT1 and MT2. For instance, in vivo studies have shown that ocular administration of 5-MCA-NAT can reduce intraocular pressure in both control and glaucomatous mice . This suggests that 5-MCA-NAT may have potential therapeutic applications in conditions such as glaucoma .

Eigenschaften

IUPAC Name |

methyl N-[3-(2-acetamidoethyl)-1H-indol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-9(18)15-6-5-10-8-16-13-4-3-11(7-12(10)13)17-14(19)20-2/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZVHKLZCUEJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401560 | |

| Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190277-13-5 | |

| Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190277-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxycarbonylamino-N-acetyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

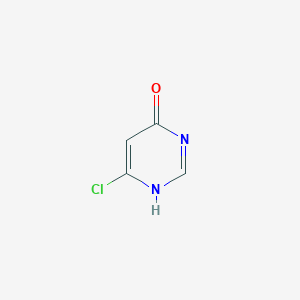

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

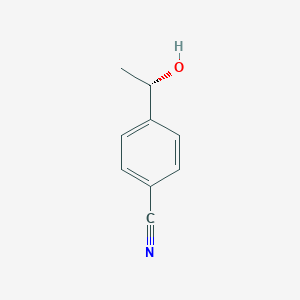

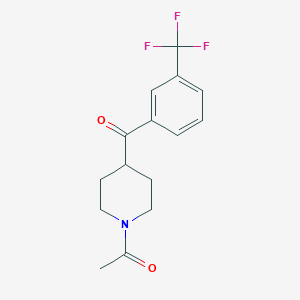

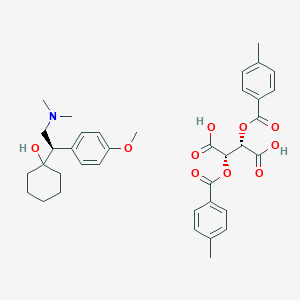

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)